molecular formula C11H15BO3 B14086999 (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid

(3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid

Cat. No.: B14086999
M. Wt: 206.05 g/mol
InChI Key: JSVAXOJVZURDNU-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid: is an organoboron compound with the molecular formula C11H15BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a cyclopropyl group and a methoxymethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with cyclopropyl and methoxymethyl substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce boronate esters .

Scientific Research Applications

Chemistry: In organic synthesis, (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .

Biology and Medicine: Its unique structure allows for the exploration of novel biological activities and interactions with biological targets .

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid involves its ability to form stable complexes with other molecules. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. In biological systems, it may target specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Uniqueness: (3-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both cyclopropyl and methoxymethyl groups, which confer distinct steric and electronic properties.

Properties

Molecular Formula

C11H15BO3

Molecular Weight

206.05 g/mol

IUPAC Name

[3-cyclopropyl-5-(methoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C11H15BO3/c1-15-7-8-4-10(9-2-3-9)6-11(5-8)12(13)14/h4-6,9,13-14H,2-3,7H2,1H3

InChI Key

JSVAXOJVZURDNU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2CC2)COC)(O)O

Origin of Product

United States

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